1-Methyl-N(4)-ureidocytosine
Overview
Description
1-Methyl-N(4)-ureidocytosine is a synthetic nucleoside analog that has garnered attention in the fields of medicinal chemistry and molecular biology. This compound is structurally related to cytosine, one of the four main bases found in DNA and RNA. The modification at the N(4) position with a ureido group and the methylation at the 1-position confer unique properties to this molecule, making it a subject of interest for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N(4)-ureidocytosine typically involves the alkylation of cytosine derivatives. One common method includes the reaction of cytosine with methylating agents such as methyl iodide under basic conditions to introduce the methyl group at the 1-position. Subsequently, the ureido group can be introduced at the N(4) position through a reaction with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, solvent, and pH, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N(4)-ureidocytosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the ureido group, where nucleophiles such as amines or thiols replace the ureido group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Amines or thiols in the presence of a base like triethylamine at ambient temperature.
Major Products:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced analogs with potential changes in biological activity.
Substitution: Substituted products with varied functional groups at the N(4) position.
Scientific Research Applications
1-Methyl-N(4)-ureidocytosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA and RNA interactions, particularly in understanding the effects of base modifications on nucleic acid structure and function.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-Methyl-N(4)-ureidocytosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The ureido group at the N(4) position can form additional hydrogen bonds, altering the stability and conformation of DNA or RNA. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid synthesis and repair.
Comparison with Similar Compounds
1-Methylcytosine: Lacks the ureido group, making it less versatile in forming hydrogen bonds.
N(4)-ureidocytosine: Lacks the methyl group at the 1-position, which affects its incorporation into nucleic acids.
5-Methylcytosine: Another modified cytosine with a methyl group at the 5-position, commonly found in epigenetic studies.
Uniqueness: 1-Methyl-N(4)-ureidocytosine is unique due to the combined presence of the methyl group at the 1-position and the ureido group at the N(4) position. This dual modification enhances its ability to interact with nucleic acids and enzymes, making it a valuable tool in biochemical research and potential therapeutic applications.
Properties
IUPAC Name |
[(1-methyl-2-oxopyrimidin-4-yl)amino]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-11-3-2-4(8-6(11)13)9-10-5(7)12/h2-3H,1H3,(H3,7,10,12)(H,8,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHHWTLOZQBLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=NC1=O)NNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156767 | |
Record name | 1-Methyl-N(4)-ureidocytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13085-53-5 | |
Record name | 2-(1,2-Dihydro-1-methyl-2-oxo-4-pyrimidinyl)hydrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13085-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-N(4)-ureidocytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013085535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-N(4)-ureidocytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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